tert-Butyl 3-(chloromethyl)-3-formylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(chloromethyl)-3-formylpiperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a chloromethyl group, a formyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(chloromethyl)-3-formylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents such as formaldehyde and hydrochloric acid.
Formylation: The formyl group can be introduced using formylation reagents like formic acid or formyl chloride.
Esterification: The tert-butyl ester is typically introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(chloromethyl)-3-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product would be tert-Butyl 3-(carboxymethyl)-3-formylpiperidine-1-carboxylate.
Reduction: The major product would be tert-Butyl 3-(hydroxymethyl)-3-formylpiperidine-1-carboxylate.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 3-(chloromethyl)-3-formylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a building block for the synthesis of biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(chloromethyl)-3-formylpiperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(hydroxymethyl)-3-formylpiperidine-1-carboxylate
- tert-Butyl 3-(carboxymethyl)-3-formylpiperidine-1-carboxylate
- tert-Butyl 3-(aminomethyl)-3-formylpiperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(chloromethyl)-3-formylpiperidine-1-carboxylate is unique due to the presence of the chloromethyl group, which provides distinct reactivity compared to hydroxymethyl or carboxymethyl derivatives. This allows for specific chemical transformations and applications that are not possible with similar compounds.
Properties
Molecular Formula |
C12H20ClNO3 |
---|---|
Molecular Weight |
261.74 g/mol |
IUPAC Name |
tert-butyl 3-(chloromethyl)-3-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H20ClNO3/c1-11(2,3)17-10(16)14-6-4-5-12(7-13,8-14)9-15/h9H,4-8H2,1-3H3 |
InChI Key |
HWVYBATVUBDEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CCl)C=O |
Origin of Product |
United States |
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